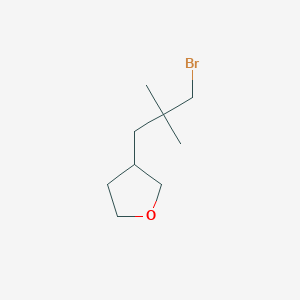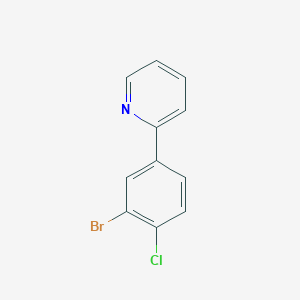![molecular formula C13H19ClFNO B1383313 2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride CAS No. 1795439-25-6](/img/structure/B1383313.png)
2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride
Descripción general
Descripción
2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride (2-AM2FPCP-HCl) is an important organic compound that has been studied extensively for its potential use in medical, industrial, and scientific research applications. This compound is a derivative of cyclopentanone and is synthesized using a variety of methods. This compound has a wide range of biochemical and physiological effects and has been studied for its potential use in laboratory experiments.
Aplicaciones Científicas De Investigación
1. Chemical Precursor Analysis
- Luo et al. (2022) identified 1-[(2"-fluorophenyl)(methylimino) methyl]cyclopentan-1-ol as a chemical precursor of 2-fluorodeschloroketamine (2-FDCK). They established qualitative analysis methods for this compound, which is important for understanding its decomposition and destruction pathways (Luo et al., 2022).
2. Potential in Antipsychotic Medication
- Wise et al. (1987) explored 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, with structural similarities to 2-(aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol, demonstrating potential antipsychotic effects in behavioral animal tests. This suggests its role in developing new antipsychotic agents (Wise et al., 1987).
3. Synthesis of Related Compounds
- Reese and Thompson (1988) discussed the synthesis of compounds related to 2-(aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol, which has implications for the development of novel pharmaceuticals and materials (Reese & Thompson, 1988).
4. Anticancer Drug Development
- Baul et al. (2009) synthesized amino acetate functionalized Schiff base organotin(IV) complexes, showcasing their potential as anticancer drugs. This indicates a pathway for the development of new anticancer medications using similar chemical structures (Baul et al., 2009).
5. Neuroleptic Activity Exploration
- Caamaño et al. (1987) synthesized trans-(2-aminomethyl)cyclopentyl aryl ketones, showing potential neuroleptic activity. This research contributes to understanding the neurological effects and applications of similar compounds (Caamaño et al., 1987).
6. Antitumor Agent Synthesis
- Chou et al. (2010) synthesized CHM-1-P-Na, a hydrophilic prodrug with excellent antitumor activity, indicating the importance of similar compounds in developing new antitumor agents (Chou et al., 2010).
Propiedades
IUPAC Name |
2-(aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO.ClH/c14-11-5-3-10(4-6-11)8-13(9-15)7-1-2-12(13)16;/h3-6,12,16H,1-2,7-9,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJQWYQKEPBMLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)(CC2=CC=C(C=C2)F)CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4aR,7aS)-1-(2-chloropyrimidin-4-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1383230.png)
![Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B1383231.png)
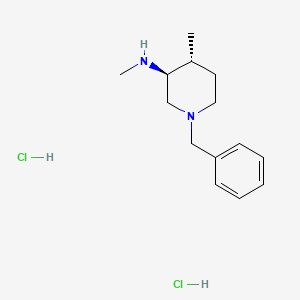
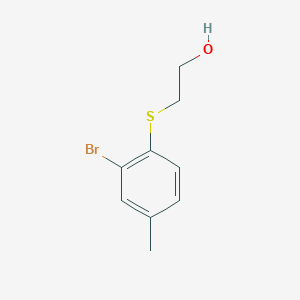
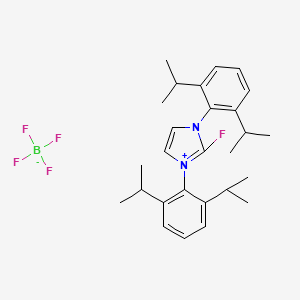
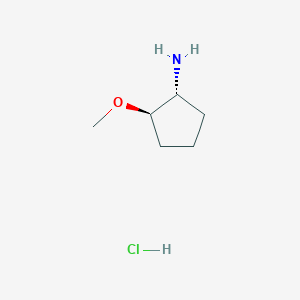
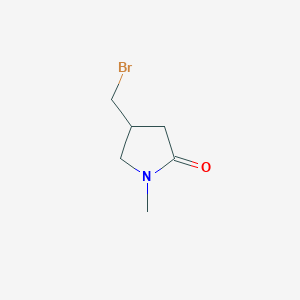
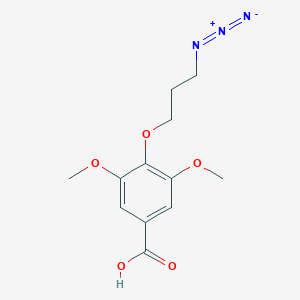
![(4aR,7aS)-1-(pyridin-4-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1383246.png)
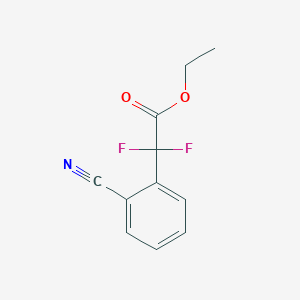
![3-(Bicyclo[1.1.1]pentan-1-yl)aniline](/img/structure/B1383249.png)
